Docosa-13,16,19-trienoic acid
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Overview
Description
Docosa-13,16,19-trienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C22H38O2 . It is characterized by three double bonds located at positions 13, 16, and 19. This compound is a member of the omega-3 fatty acid family and is known for its biological significance and potential health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of docosa-13,16,19-trienoic acid typically involves the elongation and desaturation of shorter-chain fatty acids. One common method is the chemical synthesis starting from commercially available fatty acid precursors. The process involves multiple steps of elongation and desaturation, often catalyzed by specific enzymes or chemical reagents .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation or extraction from natural sources such as marine organisms. Microbial fermentation involves genetically engineered microorganisms that can produce the desired fatty acid through metabolic pathways .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the double bonds in this compound can yield saturated fatty acids.
Substitution: The carboxyl group of this compound can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions:
Oxidation: Common reagents include oxygen, hydrogen peroxide, and lipoxygenase enzymes.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: Alcohols or amines in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Major Products:
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives.
Reduction: Saturated fatty acids.
Substitution: Esters and amides.
Scientific Research Applications
Docosa-13,16,19-trienoic acid has a wide range of scientific research applications:
Medicine: Studied for its potential anti-inflammatory and cardioprotective effects.
Industry: Utilized in the production of nutritional supplements and functional foods.
Mechanism of Action
Docosa-13,16,19-trienoic acid exerts its effects through several mechanisms:
Comparison with Similar Compounds
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Docosahexaenoic acid (DHA): An omega-3 fatty acid with six double bonds, essential for brain and eye health.
Alpha-linolenic acid (ALA): A shorter-chain omega-3 fatty acid with three double bonds, found in plant oils.
Uniqueness: Docosa-13,16,19-trienoic acid is unique due to its specific double bond positions and its role as a precursor for longer-chain omega-3 fatty acids. Its distinct structure allows it to participate in unique biochemical pathways and exert specific biological effects .
Properties
Molecular Formula |
C22H38O2 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
docosa-13,16,19-trienoic acid |
InChI |
InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10H,2,5,8,11-21H2,1H3,(H,23,24) |
InChI Key |
WBBQTNCISCKUMU-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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